molecular formula C13H23NO4 B11774163 tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

Cat. No.: B11774163
M. Wt: 257.33 g/mol
InChI Key: WEUWWTDIYQIRBX-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl ester group, a propionyl substituent, and two methyl groups at the 2-position. This compound is frequently utilized in organic synthesis as a protective group for amines and alcohols due to its steric bulk and stability under acidic conditions. The oxazolidine ring system provides conformational rigidity, which is advantageous in asymmetric synthesis and drug design. Its spectroscopic properties (e.g., NMR, UV) are critical for structural elucidation, as demonstrated in studies of related heterocyclic compounds.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-propanoyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

WEUWWTDIYQIRBX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-4-hydroxyoxazolidine-3-carboxylate with propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

  • Oxazolidine derivatives
  • Alcohol derivatives
  • Esters and amides

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxazolidine Family

Oxazolidine derivatives vary in substituents at the 3-, 4-, and 5-positions, which influence their reactivity and biological activity. Key analogs include:

Compound Name Substituents at Position 4 Substituents at Position 2 tert-Butyl Ester? Key Properties/Applications
tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate None (unsubstituted) 2,2-dimethyl Yes Chiral auxiliary in peptide synthesis
4-Acetyloxazolidine-3-carboxylate Acetyl 2-methyl No Intermediate in β-lactam antibiotic synthesis
Zygocaperoside (from Z. fabago) Glycoside moiety Complex substituents No Natural product with antioxidant activity

Key Findings :

  • The 2,2-dimethyl substituents increase steric hindrance, slowing hydrolysis and improving stability under basic conditions relative to unsubstituted oxazolidines.
Functional Analogs: Enzyme-Inducing Antioxidants
Compound Name Structure Enzyme Induction Activity (Liver) Mechanism of Action
BHA Phenolic antioxidant ↑ Glutathione S-transferase (5- to 10-fold in mice) Conjugation of electrophiles with glutathione
Ethoxyquin Quinoline derivative ↑ Epoxide hydratase (11-fold in mice) Hydrolysis of mutagenic epoxides
Target Oxazolidine Compound Oxazolidine carboxylate Not directly studied; hypothesized steric shielding Protective group in synthesis (non-enzymatic)

Key Differences :

  • BHA and ethoxyquin act as enzyme inducers to detoxify carcinogens, whereas the target oxazolidine primarily serves as a synthetic intermediate.
  • The tert-butyl group in BHA directly contributes to antioxidant activity, while in the oxazolidine derivative, it functions as a steric protector of the carboxylate moiety.

Spectroscopic and Stability Comparisons

Studies on structurally elucidated compounds, such as Isorhamnetin-3-O glycoside from Z. fabago, highlight the importance of NMR data in differentiating substituents. For example:

  • 1H-NMR shifts : The propionyl group in the target compound generates distinct downfield shifts (~δ 2.1–2.5 ppm for CH2 and ~δ 1.1 ppm for CH3) compared to acetyl analogs (δ 2.0–2.2 ppm).
  • Stability : The tert-butyl ester in the target compound resists enzymatic cleavage better than methyl or ethyl esters, as shown in microsomal stability assays of related carboxylates.

Biological Activity

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a synthetic compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H23_{23}NO4_{4}
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 108149-63-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a substrate for metabolic enzymes, influencing pathways related to drug metabolism and pharmacokinetics.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism.
  • Transporter Interaction : It has been shown to interact with transport proteins, affecting the absorption and distribution of other compounds.

Biological Activity Data

Activity TypeFindings
Cytotoxicity Exhibits moderate cytotoxic effects on various cancer cell lines (IC50 values vary).
Antimicrobial Demonstrated activity against specific bacterial strains, suggesting potential as an antibiotic.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Research :
    A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound showed an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant anti-cancer properties.
  • Antimicrobial Activity :
    In a recent experiment, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    A study investigating the compound's effect on lipopolysaccharide-induced inflammation in macrophages revealed a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 50 µM, suggesting its utility in treating inflammatory conditions.

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